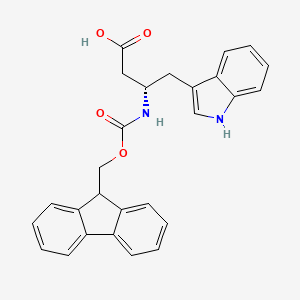

Fmoc-L-beta-homotryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-L-beta-homotryptophan, also known as Fmoc-β-Homotrp-OH or (S)-3-(Fmoc-amino)-4-(3-indolyl)butyric acid, is a biochemical compound used for proteomics research . It has a molecular weight of 440.5 and a molecular formula of C27H24N2O4 .

Synthesis Analysis

Fmoc-L-beta-homotryptophan is synthesized using the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile group used in peptide synthesis . The Fmoc group has been integrated into current synthesis methods and is considered a major landmark in the history of chemical synthesis of peptides .Molecular Structure Analysis

The molecular structure of Fmoc-L-beta-homotryptophan is C27H24N2O4 . It has a molecular weight of 440.5 . The exact mass is 440.173615 .Chemical Reactions Analysis

The Fmoc group in Fmoc-L-beta-homotryptophan plays a crucial role in peptide synthesis. The chemical formation of the peptide bond requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group, being base-labile, allows for very rapid and highly efficient synthesis of peptides .Physical And Chemical Properties Analysis

Fmoc-L-beta-homotryptophan is a solid substance . It has a density of 1.3±0.1 g/cm3 . Its boiling point is 722.5±60.0 °C at 760 mmHg . The compound has a flash point of 390.7±32.9 °C . It should be stored at 2-8°C .科学的研究の応用

- Fmoc-dipeptides, including those containing α-methyl-L-phenylalanine, exhibit self-assembly behavior in aqueous media. These peptides form supramolecular nanostructures, leading to hydrogel formation. The position and number of methyl groups on the Fmoc-dipeptides significantly influence the morphology of the nanostructures and the hydrogel network .

- Fmoc-L-beta-homotryptophan contributes to the creation of self-supporting hydrogels. Among the Fmoc-derivatives, Fmoc-K3 hydrogel stands out as a rigid material (G’ = 2526 Pa). It has potential applications in tissue engineering, supporting cell adhesion, survival, and duplication .

- Researchers use Fmoc-L-beta-homotryptophan as a biochemical for proteomics studies. Its molecular formula is C27H24N2O4, with a molecular weight of 440.5. It serves as a valuable building block in proteomic research .

Hydrogel Formation and Self-Assembly

Tissue Engineering Scaffold

Proteomics Research

作用機序

Target of Action

Fmoc-L-beta-homotryptophan, also known as (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid, is primarily used in the field of proteomics research . The compound doesn’t have a specific biological target but is used as a building block in peptide synthesis .

Mode of Action

The Fmoc group in Fmoc-L-beta-homotryptophan is a base-labile protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

As a compound used in proteomics research, its bioavailability would largely depend on the specific context of its use .

Result of Action

Fmoc-L-beta-homotryptophan does not have a direct molecular or cellular effect. Instead, its value lies in its role in peptide synthesis. The Fmoc group has been found to be beneficial in the chemical synthesis of peptides . In some cases, Fmoc conjugated amino acids have been discovered to have antimicrobial properties specific to Gram-positive bacteria .

Action Environment

The action of Fmoc-L-beta-homotryptophan can be influenced by environmental factors such as pH and temperature, which can affect the efficiency of peptide bond formation . It is typically stored at 4° C .

特性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c30-26(31)14-18(13-17-15-28-25-12-6-5-7-19(17)25)29-27(32)33-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,15,18,24,28H,13-14,16H2,(H,29,32)(H,30,31)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHPYIHTNVXINO-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B3018799.png)

![2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B3018801.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3018803.png)

![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)

![(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3018811.png)

![1-(7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B3018813.png)

![(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3018815.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B3018816.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3018819.png)